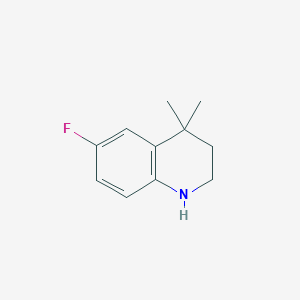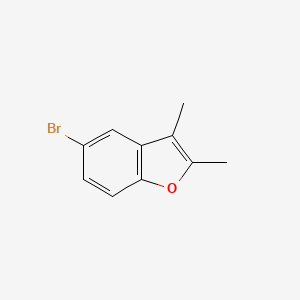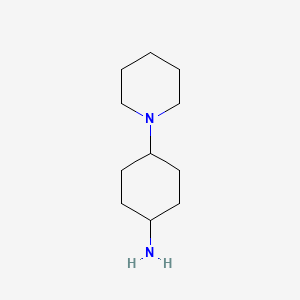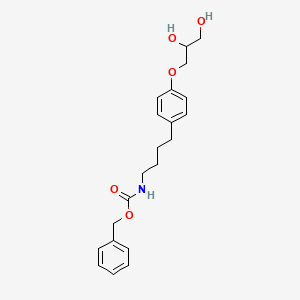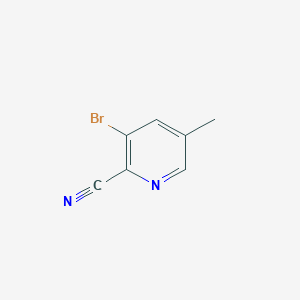
2-(tert-butoxycarbonylamino)-3-méthylbutylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Boc-amino)-3-methylbutylamine, or Boc-AMB, is an organic compound and an amine derivative of 3-methylbutylamine. It is a white, crystalline, water-soluble solid with a molecular weight of 170.25 g/mol. Boc-AMB has a wide range of applications in the fields of organic synthesis, peptide synthesis, and biochemistry. It is used in the synthesis of peptides, small organic molecules, and other complex organic molecules.
Applications De Recherche Scientifique
Synthèse de molécules complexes
Le composé « 2-(tert-butoxycarbonylamino)-3-méthylbutylamine » peut être utilisé dans la synthèse de molécules complexes. Il peut servir de bloc de construction dans la création de divers composés organiques grâce à son groupe amine, qui peut réagir avec une variété d'autres groupes fonctionnels .
Protection BOC des amines
Le groupe BOC dans « this compound » le rend utile dans la protection BOC des amines. C'est une étape cruciale dans de nombreux processus synthétiques, en particulier dans l'industrie pharmaceutique, où les groupes protecteurs sont utilisés pour empêcher certaines réactions de se produire prématurément .
Milieu sans catalyseur ni solvant
Le composé aurait été utilisé dans une voie verte et écologique pour la protection BOC presque quantitative d'une grande variété d'amines aliphatiques et aromatiques, d'acides aminés et d'amino-alcools dans un milieu sans catalyseur ni solvant dans des conditions réactionnelles douces .
Molécules pharmaceutiques et biologiquement actives
Les composés carbamates ou amines BOC contenant de l'azote se trouvent fréquemment dans les molécules pharmaceutiques et biologiquement actives en synthèse organique .
Recherche sur les intermédiaires chimiques
« this compound » peut être utilisé comme intermédiaire chimique dans diverses applications de recherche. En tant qu'intermédiaire, il peut être utilisé dans la synthèse d'autres composés .
Science des matériaux
En science des matériaux, « this compound » peut être utilisé dans la création de polymères ou d'autres matériaux. Le groupe BOC peut être éliminé après la formation du matériau, révélant un groupe amine qui peut être ensuite fonctionnalisé .
Mécanisme D'action
Target of Action
The primary target of 2-(Boc-amino)-3-methylbutylamine is the amino group in primary amines, secondary amines, imidazoles, pyrroles, indole, and other aromatic nitrogen heterocycles . The compound is used to protect these amino functions during synthetic reactions .
Mode of Action
2-(Boc-amino)-3-methylbutylamine, as a Boc-protected amine, interacts with its targets by forming a carbamate linkage. This is achieved under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases , which allows for an orthogonal protection strategy using a base-labile protection group such as Fmoc .
Biochemical Pathways
The compound plays a pivotal role in the synthesis of multifunctional targets, particularly in peptide synthesis . It is involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The boc group is known to be stable under various conditions, which suggests that the compound may have good stability and bioavailability .
Result of Action
The result of the action of 2-(Boc-amino)-3-methylbutylamine is the protection of amino functions, which prevents them from reacting undesirably during synthetic reactions . This protection can be removed under anhydrous acidic conditions with the production of tert-butyl cations .
Action Environment
The action of 2-(Boc-amino)-3-methylbutylamine can be influenced by environmental factors such as pH and temperature . For instance, the Boc group is stable in water at various pH levels and temperatures . Additionally, the compound can be used under either aqueous or anhydrous conditions .
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl N-(1-amino-3-methylbutan-2-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-7(2)8(6-11)12-9(13)14-10(3,4)5/h7-8H,6,11H2,1-5H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTZYOHYPBQYAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
871235-24-4 |
Source


|
| Record name | tert-butyl N-(1-amino-3-methylbutan-2-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1344228.png)
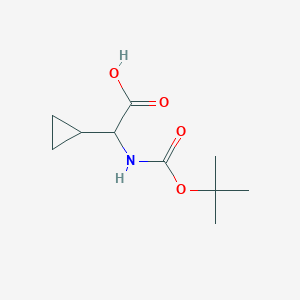
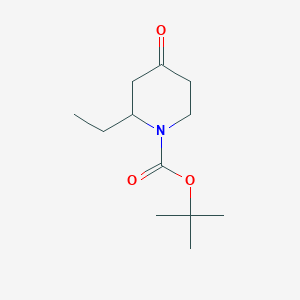
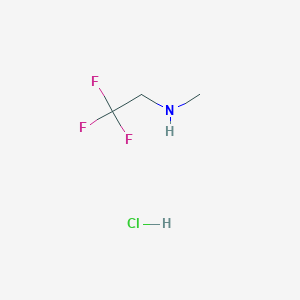
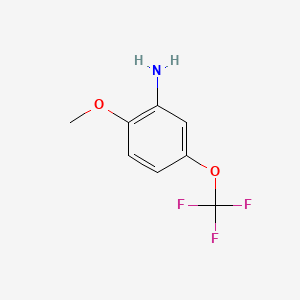
![3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1344240.png)
